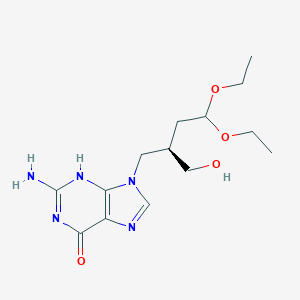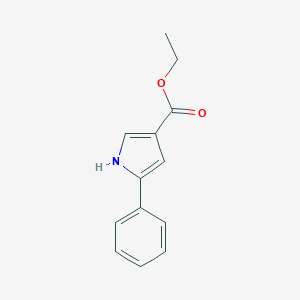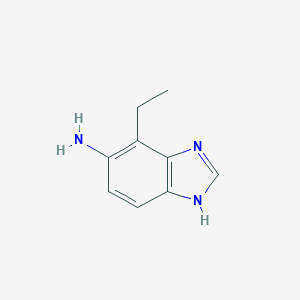
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Vue d'ensemble
Description
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is a compound of interest due to its unique combination of functional groups, making it a valuable intermediate for various chemical syntheses. It incorporates bromo, fluoro, methoxy, and nitro substituents on a benzene ring, influencing its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, starting from substituted benzene derivatives. A common approach might involve nitration, bromination, methoxylation, and fluorination steps, tailored to introduce the desired functional groups at specific positions on the benzene ring.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (such as NMR, EI-MS, and FT-IR) are essential tools for confirming the molecular structure of synthesized compounds. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds.
Chemical Reactions and Properties
The presence of bromo, fluoro, methoxy, and nitro groups in 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene significantly affects its chemical reactivity. For instance, the nitro group can undergo reduction reactions, while the bromo substituent makes it a candidate for nucleophilic substitution reactions. The methoxy and fluoro groups influence the electron density on the benzene ring, affecting its reactivity towards electrophilic and nucleophilic agents.
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of halogen atoms and a nitro group increases its density and boiling point compared to unsubstituted benzene, while the methoxy group can affect its solubility in organic solvents.
Chemical Properties Analysis
The chemical properties of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, such as acidity, basicity, and reactivity towards various chemical reagents, are dictated by the nature and position of its substituents. The electron-withdrawing effects of the nitro and fluoro groups, combined with the electron-donating effect of the methoxy group, create a complex interplay that influences the compound's chemical behavior.
References (Sources)
- Synthesis and structural analysis of similar compounds provide insights into methodologies that might be applicable to 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene. For instance, studies on the synthesis of fluorinated and nitro-substituted benzene derivatives can offer valuable guidance on synthetic strategies and chemical reactivity patterns (Sweeney, McArdle, & Aldabbagh, 2018).
Applications De Recherche Scientifique
Organic Synthesis Applications
Organic synthesis often utilizes halogenated and nitro compounds as intermediates or reagents due to their reactivity and ability to undergo various chemical transformations. For example, the synthesis of biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, showcases the utility of bromo and fluoro substituents in facilitating cross-coupling reactions, highlighting the relevance of compounds like 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene in synthesizing complex organic molecules (Qiu et al., 2009).
Material Science and Sensing Applications
In materials science, the introduction of functional groups such as nitro, bromo, and fluoro into organic compounds can significantly alter their physical and chemical properties, making them suitable for applications in sensing and luminescent materials. For instance, nanostructured luminescent micelles have been studied for their potential as sensors for nitroaromatic and nitramine explosives, indicating the utility of nitro-substituted compounds in developing advanced materials for forensic and security applications (Paria et al., 2022).
Anticancer Research
Compounds with specific functional groups, including nitro and bromo, have been explored for their anticancer properties. Research on the structure-activity relationship of synthetic and natural compounds suggests that these functional groups can enhance the antimigration and antiproliferation activities of molecules, indicating potential pathways for the development of new anticancer drugs (Liew et al., 2020).
Environmental and Flame Retardant Studies
The presence of brominated flame retardants in the environment and their transformation products, including dioxins and furans, has been a subject of environmental health research. Studies have examined the occurrence, fate, and impact of these compounds, underscoring the importance of understanding the chemical behavior of brominated and nitro compounds in environmental contexts (Zuiderveen et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJVOPHLHFICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634028 | |
| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
CAS RN |
179897-92-8 | |
| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



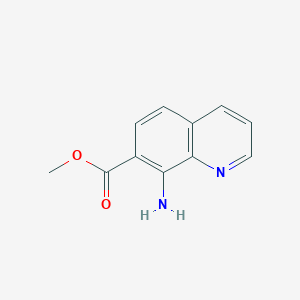
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![3-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B71345.png)
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)

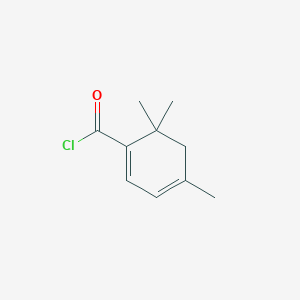
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

